Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]-
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Overview
Description
Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- is an organic compound with a complex structure It consists of a benzene ring substituted with a bromine atom and a 1-(4-ethoxyphenyl)-1-methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 4-ethoxyphenyl-1-methylethylbenzene, using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or alcohols.
Scientific Research Applications
Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and ethoxyphenyl groups allows for diverse chemical transformations and applications.
Properties
CAS No. |
62153-74-6 |
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Molecular Formula |
C17H19BrO |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-ethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C17H19BrO/c1-4-19-16-11-7-14(8-12-16)17(2,3)13-5-9-15(18)10-6-13/h5-12H,4H2,1-3H3 |
InChI Key |
UZKXWVHSXITYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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